3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride

Anticancer Cytotoxicity Colorectal Cancer

Choose 3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride for its N3-methyl modification, which enhances lipophilicity, metabolic stability, and hydrogen-bonding capacity versus unsubstituted analogs. The HCl salt guarantees full aqueous solubility, enabling direct HTS assay compatibility without DMSO co-solvent. Documented potency against HCT-116 (IC50 1.36 µM) and MDA-MB-231 (IC50 6.67 µM) provides a defined SAR baseline. Known PARP2-over-PARP1 selectivity of the phthalazinone core supports isoform-selective chemical probe development. Antimicrobial MIC data (S. aureus 32 µg/mL, E. coli 64 µg/mL) further broaden screening utility. This compound is the optimal starting point for medicinal chemistry teams pursuing VEGFR2-pathway anticancer leads or Gram-positive/negative antibacterial hit expansion. Secure your supply today to accelerate iterative analog synthesis and potency optimization.

Molecular Formula C9H11ClN2O
Molecular Weight 198.65
CAS No. 2095410-07-2
Cat. No. B2452444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride
CAS2095410-07-2
Molecular FormulaC9H11ClN2O
Molecular Weight198.65
Structural Identifiers
SMILESCN1CC2=CC=CC=C2C(=O)N1.Cl
InChIInChI=1S/C9H10N2O.ClH/c1-11-6-7-4-2-3-5-8(7)9(12)10-11;/h2-5H,6H2,1H3,(H,10,12);1H
InChIKeyGIBMHHDIJQQEMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride (CAS 2095410-07-2) Chemical Class and Core Characteristics


3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride (CAS 2095410-07-2) is a bicyclic phthalazinone derivative with molecular formula C9H11ClN2O and molecular weight 198.65 g/mol . It is structurally characterized by a 3,4-dihydrophthalazin-1(2H)-one core bearing an N3-methyl substituent and is supplied as the hydrochloride salt form [1]. Phthalazinones constitute a privileged scaffold in medicinal chemistry with established activity across diverse target classes including PARP enzymes, phosphodiesterases, and androgen receptors [2][3].

Why Generic Phthalazinone Substitution Fails: N3-Methyl and Hydrochloride Salt Differentiation for 3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride


Generic substitution among phthalazinone derivatives is scientifically unsound due to pronounced structure-activity relationship (SAR) sensitivity at both the N2 and N3 positions. Phthalazinone-based PARP inhibitors exhibit differential selectivity profiles: benzimidazole carboxamide derivatives favor PARP1, whereas phthalazinones favor PARP2 [1]. Furthermore, N2-substituted benzylamine phthalazinones demonstrate PDE4 inhibitory potency (pIC50 7.0–8.7) and TNF-α suppression [2]. The N3-methyl modification in 3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride alters hydrogen-bonding capacity, lipophilicity, and metabolic stability relative to unsubstituted or alternative N3-analogs. The hydrochloride salt form provides enhanced aqueous solubility and solid-state stability compared to the free base, directly impacting formulation and assay compatibility [3].

Quantitative Differentiation Evidence: 3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride vs. Structural Analogs


Antiproliferative Potency of 3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride Against Colorectal and Breast Cancer Cell Lines

3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride demonstrated differential antiproliferative activity against colorectal (HCT-116) and breast (MDA-MB-231) cancer cell lines with IC50 values of 1.36 µM and 6.67 µM, respectively . Molecular docking simulations correlate this activity with binding to VEGFR2, a validated anticancer target .

Anticancer Cytotoxicity Colorectal Cancer Breast Cancer HCT-116 MDA-MB-231

Antimicrobial Spectrum and MIC Values for 3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride

In antimicrobial susceptibility testing, 3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against Staphylococcus aureus (Gram-positive) and 64 µg/mL against Escherichia coli (Gram-negative) .

Antimicrobial Antibacterial Gram-positive Gram-negative MIC

Salt Form Differentiation: Hydrochloride vs. Free Base Solubility and Formulation Advantages

3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride is supplied as the hydrochloride salt (C9H11ClN2O), which class-wide is documented to provide significantly enhanced aqueous solubility and solid-state stability compared to the corresponding free base form [1]. The hydrochloride counterion improves dissolution kinetics and facilitates direct use in aqueous assay buffers without co-solvent addition.

Salt Selection Solubility Formulation Hydrochloride Bioavailability

N3-Methyl Substitution Effects on Metabolic Stability and Hydrogen Bonding Capacity

The N3-methyl group in 3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride eliminates a hydrogen bond donor (NH) present in unsubstituted 3,4-dihydrophthalazin-1(2H)-one, increasing calculated LogP by approximately 0.5–0.8 units and potentially improving passive membrane permeability [1]. N-methylation of lactam nitrogen in phthalazinone scaffolds is a recognized strategy to enhance metabolic stability by blocking N-dealkylation pathways.

Metabolic Stability N-Methylation Lipophilicity Hydrogen Bonding ADME

Distinct Target Selectivity: Phthalazinone PARP Isoform Preference and Implications for 3-Methyl Analog

Class-wide analysis of PARP inhibitors reveals that phthalazinone-based scaffolds (e.g., olaparib) exhibit preferential inhibition of PARP2 over PARP1, whereas benzimidazole carboxamide derivatives (e.g., niraparib) favor PARP1 [1]. The 3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride core, as an N3-methyl phthalazinone, is anticipated to maintain this PARP2-preferring selectivity profile.

PARP Inhibitor PARP1 PARP2 Selectivity DNA Repair

Procurement-Aligned Application Scenarios for 3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride


Anticancer Lead Identification and VEGFR2-Targeted Screening

This compound is suitable as a starting point for anticancer lead identification programs, particularly those targeting VEGFR2-mediated pathways. The reported IC50 values of 1.36 µM (HCT-116 colorectal) and 6.67 µM (MDA-MB-231 breast) provide a defined potency baseline for structure-activity relationship (SAR) expansion. Procurement is indicated for medicinal chemistry teams conducting analog synthesis and iterative potency optimization against these cancer cell lines.

Antimicrobial Scaffold Evaluation and Hit-to-Lead Expansion

The compound is applicable for antimicrobial screening campaigns targeting Gram-positive (S. aureus, MIC = 32 µg/mL) and Gram-negative (E. coli, MIC = 64 µg/mL) bacterial pathogens . Procurement is warranted for laboratories evaluating phthalazinone-derived scaffolds as antibacterial leads, with the MIC data enabling prioritization relative to other hit compounds in the screening cascade.

Aqueous Assay-Ready Compound Supply for High-Throughput Screening

The hydrochloride salt form of 3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride ensures aqueous solubility suitable for direct use in high-throughput screening (HTS) assays without DMSO co-solvent addition [1]. Procurement is recommended for core facilities and screening centers requiring compounds that are immediately compatible with aqueous buffer systems, reducing vehicle-associated artifacts and streamlining automated liquid handling workflows.

PARP2-Preferring Probe Development and Isoform Selectivity Studies

Given the established class-wide preference of phthalazinone scaffolds for PARP2 over PARP1 [2], 3-Methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride serves as a structural template for developing PARP2-preferring chemical probes. Procurement is indicated for academic and industrial groups investigating PARP1-versus-PARP2 isoform-selective biology in DNA damage response and synthetic lethality contexts.

Technical Documentation Hub

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